N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a benzothiazole moiety, a thiazole ring, and a methoxybenzamide group
Mechanism of Action
Target of Action
The primary target of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its target, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. This pathway is responsible for the production of eicosanoids, a group of signaling molecules that includes thromboxane, prostaglandins, and prostacyclin . The inhibition of COX enzymes by this compound leads to a decrease in the production of these signaling molecules.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This can result in anti-inflammatory effects, as these molecules are involved in the inflammatory response .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-inflammatory activity . They are known to inhibit the cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid into prostaglandins .
Cellular Effects
Benzothiazole derivatives have been reported to have significant activity against various cancer cell lines .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which play a key role in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. The reaction conditions often involve heating the reactants in an aqueous or alcoholic solvent at elevated temperatures (50-60°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit comparable biological activities.
Thiazole derivatives: Thiazole-based compounds such as thiazole-4-carboxamide and thiazole-2-amine are also similar in structure and function.
Uniqueness
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is unique due to the combination of benzothiazole and thiazole moieties within a single molecule, which may enhance its biological activity and specificity. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-27-14-8-6-12(7-9-14)18(26)24-19-21-13(11-28-19)10-17(25)23-20-22-15-4-2-3-5-16(15)29-20/h2-9,11H,10H2,1H3,(H,21,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUQATXEJIUUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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